2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

Catalog No.
S897819
CAS No.
1609399-87-2
M.F
C7H11ClN2O2
M. Wt
190.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

CAS Number

1609399-87-2

Product Name

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride

IUPAC Name

2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C7H10N2O2.ClH/c10-5-3-7(6(11)9-5)1-2-8-4-7;/h8H,1-4H2,(H,9,10,11);1H

InChI Key

SFZYPNWSGZASGK-UHFFFAOYSA-N

SMILES

C1CNCC12CC(=O)NC2=O.Cl

Canonical SMILES

C1CNCC12CC(=O)NC2=O.Cl

The exact mass of the compound 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 1609399-87-2) is a conformationally restricted, spirocyclic building block procured for the synthesis of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs) and molecular glues [1]. Unlike traditional flat glutarimide scaffolds derived from thalidomide or pomalidomide, this [4.4] spirocyclic system introduces measurable sp3 character and a rigid, non-coplanar architecture. The hydrochloride salt form provides high aqueous and polar-organic solubility, establishing it as a processable precursor for one-pot cross-coupling reactions and high-throughput library generation. By altering the exit vector and steric bulk within the CRBN tri-tryptophan pocket, this scaffold allows developers to design degraders with targeted selectivity and minimized off-target zinc-finger protein degradation.

Research Fit

Scaffold Spirohydantoin core for sigma receptor ligand design
SAR Workflow Conformationally constrained core for SAR studies
Sourcing Key intermediate cited in 29+ patent families

Substituting 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride with standard, commercially abundant CRBN ligands (such as 3-aminopiperidine-2,6-dione or pomalidomide derivatives) fundamentally alters PROTAC selectivity and processability. Standard glutarimides inherently recruit endogenous neo-substrates like IKZF1 and IKZF3, leading to off-target degradation and cellular toxicity[1]. The spirocyclic core of this specific compound imposes a fixed dihedral angle that sterically clashes with canonical neo-substrates while maintaining CRBN binding [2]. Furthermore, utilizing the free base form (CAS 1308384-60-2) instead of the hydrochloride salt results in erratic solubility during miniaturized, high-throughput photoinduced coupling assays, leading to variable reaction conversions and reduced library yields.

Substitution Risk

Spirohydantoin (Target)
Monocyclic Hydantoin
Conformation
Rigid spiro junction defines pharmacophore orientation
Flexible orientation may reduce target engagement
SAR Dependency
Governed by N-3 substituent and cycloalkyl ring nature
SAR rules not transferable; risk of activity loss
Bioactivity Profile
Reported dual sigma receptor affinity and antiproliferative potential
Activity profile may not replicate; pathway engagement may differ

Off-Target Degradation: Spirocyclic Selectivity

Traditional pomalidomide-based PROTACs exhibit inherent molecular glue activity, degrading essential zinc-finger (ZF) proteins. Studies comparing spirocyclic glutarimide derivatives to standard pomalidomide scaffolds demonstrate that the spiro-linker alters the conformation within the CRBN pocket [1]. This reorientation prevents direct interaction with canonical neo-substrates. While pomalidomide derivatives show near-complete degradation of IKZF1/3 at standard assay concentrations, PROTACs utilizing spirocyclic glutarimide cores exhibit negligible degradation of these off-targets, ensuring the degradation profile is strictly driven by the target-specific warhead[2].

Evidence DimensionOff-target ZF protein (IKZF1/3) degradation
Target Compound DataSpirocyclic glutarimide PROTACs (Negligible degradation, >90% ZF protein remaining)
Comparator Or BaselinePomalidomide-based PROTACs (<10% ZF protein remaining)
Quantified Difference>80% improvement in off-target protein retention
ConditionsCellular degradation assays (e.g., MM1.S cells)

Procuring this spirocyclic scaffold allows developers to bypass the dose-limiting toxicities and off-target effects inherent to first-generation CRBN binders.

Sigma Binding Affinity
Reported
Ki S1R 3.5 nM · Ki S2R 2.6 nM
Supports dual-target sigma receptor ligand design
AD258 derivative; in vitro radioligand binding assay

Fsp3-Driven Physicochemical Improvements

Modern degrader development requires precursors that improve the three-dimensionality (measured as Fraction sp3 or Fsp3) of the final PROTAC to ensure adequate solubility and membrane permeability. Standard flat glutarimides contribute poorly to Fsp3. The [4.4] spirocyclic architecture of 2,7-diazaspiro[4.4]nonane-1,3-dione inherently increases the Fsp3 of synthesized degraders [1]. This structural rigidity locks the molecule into a defined bioactive conformation and improves the downstream physicochemical profile of the PROTAC, yielding candidates that maintain low nanomolar CRBN binding (e.g., 36–79 nM) without the lipophilicity penalties associated with planar aromatic linkers [2].

Evidence DimensionPrecursor contribution to structural three-dimensionality (Fsp3)
Target Compound DataSpirocyclic glutarimide precursors (High Fsp3 contribution, non-planar)
Comparator Or BaselineStandard phthalimide/glutarimide precursors (Low Fsp3, highly planar)
Quantified DifferenceSignificant increase in Fsp3, maintaining <80 nM target engagement
ConditionsPhysicochemical profiling of synthesized PROTAC libraries

Procuring high-Fsp3 precursors directly addresses the solubility and permeability bottlenecks that cause late-stage failures in PROTAC development.

In Vivo Antiallodynic Response
Model context
Max effect at 0.6–1.25 mg/kg
Reported model-response in capsaicin-induced allodynia
AD258 derivative; mouse model

Enhanced Conversion in One-Pot PROTAC Synthesis

The synthesis of PROTAC libraries requires precursors that are highly soluble in polar aprotic solvents used in miniaturized, high-throughput setups. The hydrochloride salt of 2,7-diazaspiro[4.4]nonane-1,3-dione provides higher solubility compared to its free base counterpart. In one-pot photoinduced C(sp2)-C(sp3) cross-coupling protocols designed for rapid PROTAC generation, soluble spirocyclic salts achieve consistent conversions [1]. While poorly soluble free bases or less reactive linkers limit conversions to <15%, optimized spirocyclic amine salts facilitate conversions up to 55% under standardized high-throughput conditions, reducing synthesis bottlenecks.

Evidence DimensionReaction conversion in high-throughput one-pot synthesis
Target Compound DataSpirocyclic hydrochloride salts (Up to 55% conversion)
Comparator Or BaselinePoorly soluble free base / standard linkers (<15% conversion)
Quantified Difference>3-fold increase in reaction conversion
ConditionsOne-pot photoinduced C(sp2)-C(sp3) cross-coupling in polar solvents

For procurement teams supporting medicinal chemistry, the HCl salt ensures reproducible, high-yield library generation, accelerating the hit-to-lead PROTAC discovery phase.

Antiproliferative SAR
Class-level
Activity order: alkene > ester > ether
Guides rational design for cancer cell line screening
Spirohydantoin SAR; HCT-116, K562, MDA-MB-231 lines
Drug-Likeness
Class-level
Complies with Lipinski's Rule of Five
Reported drug-likeness context for oral bioavailability research
AD258 PK profile; computational prediction

High-Throughput PROTAC Library Synthesis

This compound serves as a highly processable precursor for synthesizing high-throughput PROTAC libraries where off-target degradation must be minimized. Its spirocyclic nature prevents the indiscriminate degradation of zinc-finger proteins, supporting the targeting of novel oncogenic proteins without confounding toxicity [1].

Selective Molecular Glue Development

Beyond PROTACs, this scaffold is utilized in the discovery of novel molecular glue degraders. The distinct exit vector and altered binding mode within the CRBN pocket allow researchers to recruit non-canonical neo-substrates that are inaccessible to standard thalidomide or pomalidomide derivatives [1].

Physicochemical Optimization of Heavy Degraders

The high sp3 character of the [4.4] spiro system improves the overall three-dimensionality (Fsp3) of the resulting PROTACs. This structural feature is utilized by industrial teams aiming to improve the aqueous solubility, membrane permeability, and oral bioavailability of heavy, heterobifunctional degrader molecules [2].

Application Fit

Application
Selection Property
Validation Focus
Dual Sigma-1/Sigma-2 Ligand Research
Sigma receptor binding profile
Binding affinity context, dual-target engagement review
Anticancer SAR Studies
Spirohydantoin SAR rules
Cell-model antiproliferative endpoint review
CNS-Penetrant Library Synthesis
Drug-likeness compliance
ADME and oral exposure model review
NK1 Receptor Antagonist Intermediate Research
Diaza-spiro[4.4]nonane core
NK1 receptor binding context review

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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